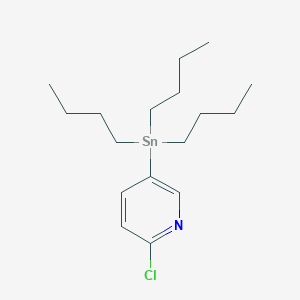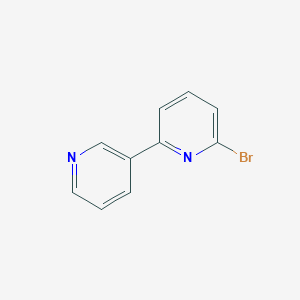![molecular formula C8H12FNO B169583 (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one CAS No. 198208-51-4](/img/structure/B169583.png)
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one, also known as tropifexor, is a synthetic compound that belongs to the class of nonsteroidal selective modulators of the farnesoid X receptor (FXR). It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, particularly in liver disorders.
Wirkmechanismus
Tropifexor exerts its therapeutic effects by selectively activating the FXR, a nuclear receptor that plays a critical role in regulating bile acid synthesis and transport, glucose and lipid metabolism, and inflammation. Activation of FXR by (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in the improvement of liver function and the reduction of fibrosis.
Biochemical and Physiological Effects:
Tropifexor has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to decrease liver enzymes, reduce liver inflammation, and improve liver function. Tropifexor also improves glucose and lipid metabolism, which may have additional benefits in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tropifexor has several advantages for lab experiments, including its high potency and selectivity for FXR, its well-defined mechanism of action, and its favorable pharmacokinetic properties. However, there are also limitations to its use, including potential off-target effects and the need for further optimization of dosing and administration.
Zukünftige Richtungen
There are several future directions for the research and development of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one. One potential direction is the investigation of its therapeutic potential in other liver disorders, such as cholestatic liver diseases and viral hepatitis. Another direction is the optimization of dosing and administration for maximal efficacy and minimal side effects. Additionally, the development of reliable biomarkers for monitoring treatment response and disease progression will be important for the clinical application of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one.
In conclusion, (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one is a promising compound for the treatment of various liver disorders, particularly NASH. Its selective activation of FXR has been shown to improve liver function, reduce inflammation, and decrease fibrosis in preclinical studies. While there are still limitations to its use, further research and development of (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one may lead to new therapeutic options for patients with liver diseases.
Synthesemethoden
Tropifexor is synthesized through a multistep process involving the reaction of a chiral intermediate with a fluorinated ketone. The synthesis method has been optimized to produce high yields of pure (1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
Tropifexor has shown promising results in preclinical studies for the treatment of various liver disorders, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). It has been found to improve liver function, reduce inflammation, and decrease fibrosis in animal models. Tropifexor is currently in clinical trials for the treatment of NASH, with results expected in the near future.
Eigenschaften
CAS-Nummer |
198208-51-4 |
|---|---|
Produktname |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
Molekularformel |
C8H12FNO |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12FNO/c1-10-5-2-3-7(10)8(11)6(9)4-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
WVZUPYSYPZLZLT-QYNIQEEDSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1C(=O)[C@@H](C2)F |
SMILES |
CN1C2CCC1C(=O)C(C2)F |
Kanonische SMILES |
CN1C2CCC1C(=O)C(C2)F |
Synonyme |
8-Azabicyclo[3.2.1]octan-2-one,3-fluoro-8-methyl-,(1S,3R,5R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



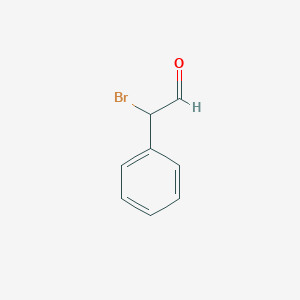

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
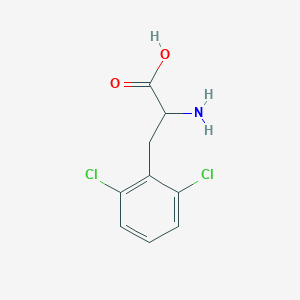
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
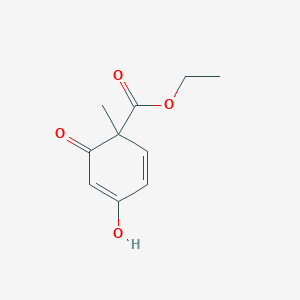
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)


